Butanamide, N-(4-amino-4-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(4-amino-4-oxobutyl)-: is an organic compound with the molecular formula C8H16N2O2 It is a derivative of butanamide, featuring an amino group and an oxo group attached to the butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(4-amino-4-oxobutyl)- typically involves the reaction of butanamide with appropriate reagents to introduce the amino and oxo groups. One common method involves the use of protective groups to ensure selective reactions at specific sites on the butyl chain. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of Butanamide, N-(4-amino-4-oxobutyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(4-amino-4-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and appropriate bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Butanamide, N-(4-amino-4-oxobutyl)- is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical reactions.
Medicine: In medicine, Butanamide, N-(4-amino-4-oxobutyl)- has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-amino-4-oxobutyl)- involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Butanamide: The parent compound, lacking the amino and oxo groups.
N-(4-chlorophenyl)-3-oxo-butanamide: A derivative with a chlorophenyl group instead of the amino group.
4-amino-N-[4-(benzyloxy)phenyl]butanamide: A compound with a benzyloxy group attached to the phenyl ring.
Uniqueness: Butanamide, N-(4-amino-4-oxobutyl)- is unique due to the presence of both amino and oxo groups on the butyl chain. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
82023-66-3 |
---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(butanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-4-8(12)10-6-3-5-7(9)11/h2-6H2,1H3,(H2,9,11)(H,10,12) |
InChI Key |
RTYMPMXBDIUTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.